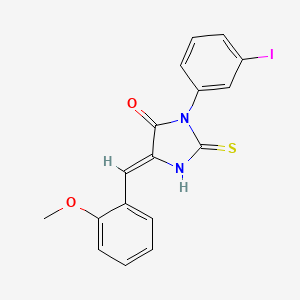
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- is a complex organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 3-iodoaniline with 2-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of azides, nitriles, or other substituted derivatives
Aplicaciones Científicas De Investigación
4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Imidazolidinone, 3-(3-chlorophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
- 4-Imidazolidinone, 3-(3-bromophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
- 4-Imidazolidinone, 3-(3-fluorophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
Uniqueness
The uniqueness of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, bromo, and fluoro analogs, the iodo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
69455-42-1 |
|---|---|
Fórmula molecular |
C17H13IN2O2S |
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
(5Z)-3-(3-iodophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13IN2O2S/c1-22-15-8-3-2-5-11(15)9-14-16(21)20(17(23)19-14)13-7-4-6-12(18)10-13/h2-10H,1H3,(H,19,23)/b14-9- |
Clave InChI |
YZMPRWMPUUYKBL-ZROIWOOFSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)I |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


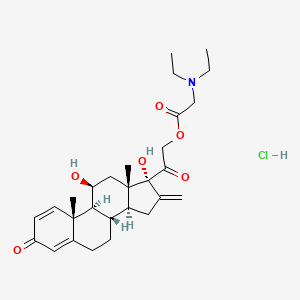

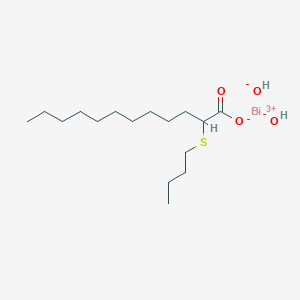
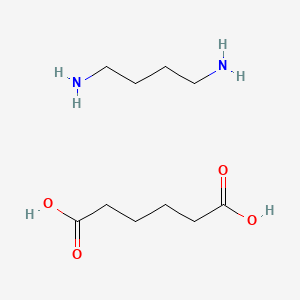
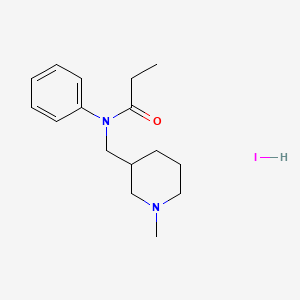



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
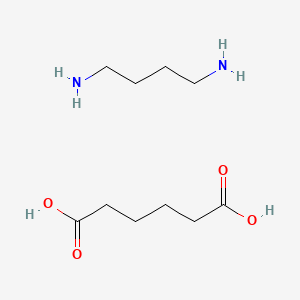


![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
